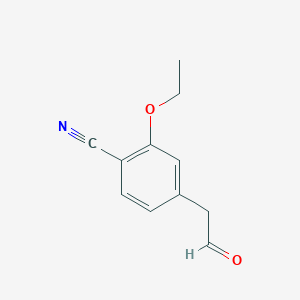

2-Ethoxy-4-(2-oxoethyl)benzonitrile

Description

2-Ethoxy-4-(2-oxoethyl)benzonitrile (CAS: 1374357-75-1) is a nitrile-substituted aromatic compound featuring an ethoxy group at the 2-position and a 2-oxoethyl moiety at the 4-position of the benzene ring. The oxoethyl group enables nucleophilic addition reactions, while the benzonitrile moiety may influence electronic properties and binding interactions in biological systems.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-ethoxy-4-(2-oxoethyl)benzonitrile |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

WIVLTMABLIYLJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC=O)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-ethoxy-4-(2-oxoethyl)benzonitrile typically involves the formation of a 2-(2-oxo-2-arylethyl)benzonitrile scaffold through the reaction of substituted benzonitriles with aryl esters or acid chlorides under basic conditions. The ethoxy substituent is introduced via the appropriate ethoxy-substituted aryl precursor or through subsequent functional group transformations.

Metal-Free Base-Promoted Condensation Using Sodium Hydride

One robust method involves the base-promoted coupling of 2-methylbenzonitrile derivatives with aryl esters in the presence of sodium hydride (NaH) as a strong base in an aprotic solvent such as dimethoxyethane (DME) under nitrogen atmosphere.

Procedure Summary:

- Sodium hydride (4.0 equivalents) is added to DME and stirred at room temperature for 20 minutes.

- Aryl ester (1.0 equivalent) and 2-methylbenzonitrile (1.0 equivalent) are added dropwise.

- The reaction mixture is heated to 90 °C and stirred for 4 hours.

- After reaction completion (monitored by TLC), the mixture is cooled, quenched with brine, and extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel column chromatography.

- 2-(2-(4-Ethoxyphenyl)-2-oxoethyl)benzonitrile was obtained as a pale-yellow solid with a 57% yield and melting point of 105–106 °C.

- Characterization was confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

This method is advantageous for its metal-free nature, simple workup, and moderate to good yields, making it suitable for synthesizing various substituted 2-(2-oxo-2-arylethyl)benzonitriles including the ethoxy-substituted variants.

Acylation of Cyanoacetates with Acid Chlorides Followed by Aryne Insertion

Another approach involves the acylation of alkyl cyanoacetates (such as ethyl cyanoacetate) with aromatic acid chlorides in the presence of magnesium chloride and triethylamine in dry acetonitrile at low temperatures (0 °C), followed by purification.

Procedure Summary:

- Magnesium chloride (10 mmol) is suspended in dry acetonitrile (40 mL) at 0 °C under nitrogen.

- Triethylamine (20 mmol) is added slowly, stirring for 30 minutes.

- Aromatic acid chloride (10 mmol) is added, and the mixture is stirred for 1 hour at 0 °C, then overnight at room temperature.

- The reaction is quenched with 5N HCl, extracted with ethyl acetate, washed with brine, dried, filtered, and concentrated.

- Purification by silica gel chromatography yields the target compound.

This method allows the preparation of ethyl 2-(2-ethoxy-1-(substituted benzoyl)-2-oxoethyl)benzoates, which are close analogs or precursors to 2-ethoxy-4-(2-oxoethyl)benzonitrile derivatives.

- Yields typically range from 62% to 85% depending on substituents.

- Products are characterized by melting point, ^1H NMR, ^13C NMR, and HRMS.

This approach is versatile and allows for the incorporation of various substituents, including ethoxy groups, via the choice of acid chloride.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| Sodium Hydride Base-Promoted | NaH (4 equiv), DME, 90 °C, 4 h | 57 | Silica gel chromatography | Metal-free, aqueous workup possible |

| Acylation of Cyanoacetates | MgCl2, Et3N, acid chloride, 0 °C to RT, overnight | 62–85 | Silica gel chromatography | Allows diverse substituents, mild conditions |

Research Outcomes and Analysis

- The sodium hydride-promoted method provides a clean, metal-free route with moderate yields and broad functional group tolerance, including electron-rich and electron-deficient substituents.

- The acylation method with magnesium chloride and triethylamine is a classical approach yielding higher purity products and better yields, suitable for scale-up.

- Both methods require chromatographic purification and yield compounds with confirmed structure and purity by NMR and HRMS.

- The choice of method depends on substrate availability, desired substituents, and scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The ethoxy and oxoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Ethoxy-4-(2-oxoethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below highlights key structural differences and similarities between 2-Ethoxy-4-(2-oxoethyl)benzonitrile and selected analogs:

Physicochemical Properties

- Boiling Point/Melting Point : Data for 2-Ethoxy-4-(2-oxoethyl)benzonitrile are unavailable, but analogs like 4-(2-Bromoacetyl)benzonitrile exist as off-white crystalline powders (melting point ~120–125°C).

- Solubility : The hydroxyethyl analog (CAS 1374358-26-5) likely has higher aqueous solubility than the oxoethyl derivative due to hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-4-(2-oxoethyl)benzonitrile, and what reagents/conditions are optimal?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-ethoxybenzonitrile derivatives with bromoacetyl precursors under basic conditions (e.g., sodium hydride in DMF at 60–80°C) facilitates alkylation at the para position . Alternative routes include formylation of pre-functionalized intermediates using Vilsmeier-Haack conditions, followed by oxidation to stabilize the oxoethyl group .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Use anhydrous solvents to prevent hydrolysis of the nitrile group .

Q. How can 2-Ethoxy-4-(2-oxoethyl)benzonitrile be purified and characterized?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from ethanol/water mixtures improves purity .

- Characterization :

- NMR : Compare and NMR shifts with analogous benzonitrile derivatives (e.g., δ ~7.8 ppm for aromatic protons adjacent to nitrile) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or UPLC-MS (expected [M+H] ~230–250 g/mol depending on substituents) .

- X-ray Crystallography : For structural confirmation, use SHELXL for refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve electron density around the oxoethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-Ethoxy-4-(2-oxoethyl)benzonitrile derivatives?

- Case Study : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility of the oxoethyl group or solvent polarity effects. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational models (DFT calculations) .

- Troubleshooting : If mass spectrometry shows unexpected adducts, optimize ionization parameters (e.g., lower ESI voltage) or use alternative matrices (e.g., DHB for MALDI) .

Q. What experimental designs are recommended to study the reactivity of the oxoethyl group in this compound?

- Oxidation/Reduction :

- Oxidation : Treat with Jones reagent (CrO/HSO) to convert the oxoethyl group to a carboxylic acid. Monitor via IR for C=O stretch shifts (~1700 cm → ~1750 cm) .

- Reduction : Use NaBH in ethanol to reduce the ketone to a secondary alcohol. Confirm conversion via NMR (disappearance of δ ~2.8 ppm singlet for CH adjacent to ketone) .

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to track reaction rates under varying pH/temperature conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

- Functional Group Modifications :

- Replace the ethoxy group with fluoro or methoxy substituents to assess electronic effects on receptor binding .

- Introduce steric hindrance (e.g., methyl groups) near the nitrile to evaluate metabolic stability .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. What strategies improve synthetic yield while minimizing side reactions?

- Catalyst Optimization : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings to install aryl groups selectively .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene reduces hydrolysis risks .

- Temperature Control : Lower reaction temperatures (0–25°C) suppress aldol condensation of the oxoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.